molecular formula C25H26N6O2S B2846387 4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-14-7

4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2846387
CAS No.: 872995-14-7
M. Wt: 474.58
InChI Key: MCBWRQQITORBNX-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) involved the synthesis of a library of [1,2,4]triazolopyridazine derivatives, exploring their antiproliferative activities against endothelial and tumor cells. This research highlights the potential of triazolopyridazine derivatives in cancer research, particularly in the development of new anticancer agents. The study demonstrated that while these compounds lost some activities inherent to their precursor benzamidine compounds, they gained the ability to inhibit cell proliferation, suggesting a new avenue for therapeutic intervention in cancer treatment (Ilić et al., 2011).

Antimicrobial Evaluation

Another aspect of research on triazolopyridazine derivatives, as reported by Bhuiyan et al. (2006), involved the synthesis of thienopyrimidine derivatives and their evaluation as antimicrobial agents. This study underscores the versatility of triazolopyridazine compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Bhuiyan et al., 2006).

Heterocyclic Synthesis

The work of Toplak et al. (1999) demonstrates the use of related chemical entities in the synthesis of various heterocyclic systems, including pyrimidinones and pyrazolopyrimidines. Such studies are fundamental in organic chemistry and medicinal chemistry, providing the basis for the development of new compounds with potential therapeutic applications (Toplak et al., 1999).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted a study that involved the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings and in vitro evaluations for antimicrobial and antioxidant activities. This research exemplifies the integration of computational and experimental methodologies in the drug discovery process, showcasing the potential of triazolopyridazine derivatives in the development of new therapeutic agents with antimicrobial and antioxidant properties (Flefel et al., 2018).

Properties

IUPAC Name

4-methyl-N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-18-7-9-20(10-8-18)25(33)27-16-14-22-29-28-21-11-12-24(30-31(21)22)34-17-23(32)26-15-13-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWRQQITORBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.